molecular formula C10H10N2O3 B8747063 7-(2-Hydroxyethoxy)quinazolin-4(1H)-one

7-(2-Hydroxyethoxy)quinazolin-4(1H)-one

Cat. No.: B8747063
M. Wt: 206.20 g/mol
InChI Key: GMTGLRRVTQVTLF-UHFFFAOYSA-N
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Description

7-(2-Hydroxyethoxy)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a hydroxyethoxy (-OCH₂CH₂OH) substituent at the 7-position of the bicyclic quinazolin-4(1H)-one core. Quinazolinones are nitrogen-containing heterocycles with significant pharmaceutical relevance due to their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

7-(2-hydroxyethoxy)-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O3/c13-3-4-15-7-1-2-8-9(5-7)11-6-12-10(8)14/h1-2,5-6,13H,3-4H2,(H,11,12,14)

InChI Key

GMTGLRRVTQVTLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCO)N=CNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Key Features References
7-(2-Methoxyethoxy)quinazolin-4(1H)-one -OCH₂CH₂OCH₃ (7) Methoxyethoxy group reduces polarity; higher lipophilicity vs. hydroxyethoxy
7-Hydroxy-6-methoxyquinazolin-4(1H)-one -OH (7), -OCH₃ (6) Adjacent substituents may sterically hinder interactions; increased acidity
7-Methoxy-6-nitroquinazolin-4(3H)-one -OCH₃ (7), -NO₂ (6) Nitro group introduces strong electron-withdrawing effects; altered reactivity
6,7-Dimethoxyquinazolin-4(1H)-one -OCH₃ (6,7) Dual methoxy groups enhance electron donation; potential for π-π stacking
7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one -F (7), -O-tetrahydropyran (5) Fluorine increases electronegativity; bulky cyclic ether affects steric bulk

Physicochemical Properties

  • Hydrophilicity : The hydroxyethoxy group in 7-(2-Hydroxyethoxy)quinazolin-4(1H)-one likely increases water solubility compared to its methoxyethoxy analog (1.28 g/cm³ predicted density).
  • non-hydroxy analogs.
  • Boiling Point : Methoxyethoxy derivatives (e.g., 389.5±52.0°C) may have lower boiling points than hydroxyethoxy variants due to reduced polarity.

Stability and Reactivity

  • Electron Effects: Electron-withdrawing groups (e.g., -NO₂ in ) decrease electron density on the quinazolinone ring, affecting nucleophilic substitution reactivity. Hydroxyethoxy, being electron-donating, may stabilize electrophilic aromatic substitution.
  • Oxidative Stability : The hydroxy group may render this compound prone to oxidation compared to methoxy or chloro derivatives.

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